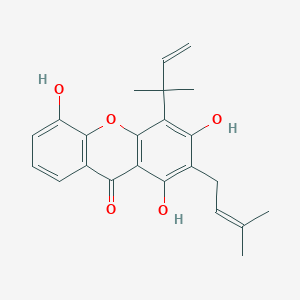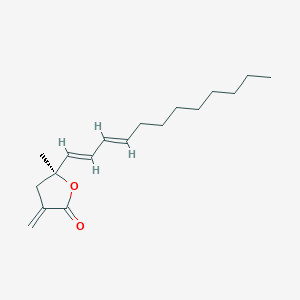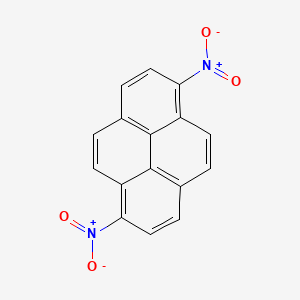
1,6-Dinitropyrene
Descripción general
Descripción
1,6-Dinitropyrene is a synthetic, yellow crystalline solid that is insoluble in water and moderately soluble in toluene. It is not used for any commercial applications and is used only for research purposes. When heated to decomposition, this compound emits toxic fumes of nitrogen oxides. This compound is found in particulate emissions from combustion products, of which diesel exhaust is the principle source. The primary route of potential human exposure to this chemical is inhalation. This compound has been detected at low concentrations in ambient air. It is reasonably anticipated to be a human carcinogen. (NCI05)
This compound is a member of pyrenes.
Aplicaciones Científicas De Investigación
Carcinogenic and Mutagenic Potential : 1,6-Dinitropyrene, found in diesel exhaust, is a known lung carcinogen in rats. It has been shown to form DNA adducts in lung and liver tissues and induce mutations in spleen T-lymphocytes in a dose-responsive manner (Beland et al., 1994).
Metabolic Activation and DNA Binding : The compound is activated to a DNA-binding species via nitroreduction. Studies have found that reduction of this compound by rat liver cytosolic enzymes leads to the formation of DNA-reactive species (Djuric & McGunagle, 1989).
Mutagenesis in Microorganisms : this compound is mutagenic in microorganisms like Salmonella typhimurium, with its mutagenic activity dependent on nitroreductase enzymes (Ashby et al., 1983).
DNA Adduct Formation and Mutagenesis in Rodents : Studies have indicated significant DNA adduct formation and T-lymphocyte mutation in rats treated with this compound, reinforcing its potential as a biomarker for exposure to diesel emissions (Smith et al., 1995).
Mutagenicity in Mice : In gpt-delta transgenic mice, this compound caused significant increases in mutant frequency in the lungs, indicating its mutagenic potential (Hashimoto et al., 2006).
Spindle Disturbances and Chromosomal Damage : The chemical was found to cause spindle disturbances and chromosomal damage in Chinese hamster cells, indicating its clastogenic and spindle-disturbing properties (Bauchinger et al., 1988).
Photodegradation and Environmental Impact : Research on the photochemical relaxation pathways of dinitropyrene isomers, including this compound, highlighted the effects of sunlight on these pollutants and their transformations in the environment (Brister et al., 2017).
Carcinogenicity in Mammals : this compound demonstrated carcinogenicity in BALB/c mice, inducing tumors at the injection site (Tokiwa et al., 1984).
Mecanismo De Acción
Target of Action
1,6-Dinitropyrene, a type of nitroarene, primarily targets DNA in various tissues . It forms DNA adducts, specifically N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, in rat liver, kidney, urinary bladder, and mammary gland .
Mode of Action
This compound is metabolically activated by the human cytochrome P-450 system to form nitroreduced dinitropyrene . This process is catalyzed by nitroreductase enzymes endogenous to the marker organism, producing electrophilic species from one or both of the nitro groups . The activated metabolite then interacts with DNA, leading to the formation of DNA adducts .
Biochemical Pathways
The activation pathways of this compound are catalyzed by the human cytochrome P-450 system, leading to the formation of nitroreduced dinitropyrene . Additionally, the acetyltransferase activation pathway is involved following nitroreduction . The activated metabolite then binds to DNA, forming DNA adducts .
Pharmacokinetics
It is known that the compound is rapidly absorbed and metabolized in the body . The formation of DNA adducts suggests that the compound can reach various tissues, including the liver, kidney, urinary bladder, and mammary gland .
Result of Action
The primary result of this compound’s action is the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, potentially leading to mutations and carcinogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and aromatic amines (AAs), can affect the compound’s toxicity . Furthermore, the compound’s reactivity and toxicity can be influenced by its electronic properties, which can be affected by environmental conditions .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1,6-Dinitropyrene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in nitroreduction and oxidative metabolism. It interacts with cytochrome P450 enzymes, NADPH-cytochrome P450 reductase, and cytochrome b5, which are crucial for its metabolic activation . The compound undergoes nitroreduction to form reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces the formation of DNA adducts in rat liver, kidney, urinary bladder, and mammary gland cells, with the highest levels observed in the bladder . This compound influences cell function by causing oxidative DNA damage and altering gene expression. It has been shown to increase the levels of reactive oxygen species (ROS) and induce the expression of DNA repair enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation through nitroreduction and subsequent formation of DNA-reactive nitrenium ions . These reactive intermediates can bind to DNA, forming covalent adducts that lead to mutations and carcinogenesis . The compound’s stability and reactivity are influenced by its electronic properties, which favor nitrenium activation on specific carbon atoms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound forms DNA adducts in various tissues, with the extent of DNA binding influenced by factors such as nitroreductase induction and O-acetylation . Long-term exposure to this compound has been associated with persistent DNA damage and increased risk of tumor formation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces DNA adduct formation and oxidative stress, while higher doses result in significant toxic and adverse effects, including tumor formation . The threshold for these effects depends on the duration and frequency of exposure .
Metabolic Pathways
This compound is metabolized through nitroreduction and oxidative pathways involving cytochrome P450 enzymes . The metabolic activation leads to the formation of reactive intermediates that can bind to DNA and cause mutations . The compound’s metabolism is similar to other nitroarenes, involving successive nitroreduction steps to form N-hydroxylamine intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with cellular components, such as the cytochrome P450 system . Its distribution is also affected by its solubility and reactivity with cellular macromolecules .
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its effects on cellular function . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to particular organelles . This localization is crucial for its interaction with DNA and the formation of DNA adducts .
Propiedades
IUPAC Name |
1,6-dinitropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXACCKTQWVTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872819 | |
| Record name | 1,6-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | 1,6-Dinitropyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8108 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Moderately soluble in toluene | |
| Record name | 1,6-Dinitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light-brown needles, recrystallized from benzene and methanol | |
CAS No. |
42397-64-8 | |
| Record name | 1,6-Dinitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42397-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dinitropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042397648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dinitropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DINITROPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Q2ZUF83N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,6-Dinitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
300 °C | |
| Record name | 1,6-Dinitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1200265.png)

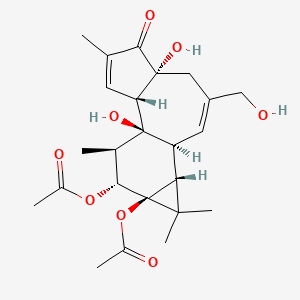

![(1r,2s,3r)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol](/img/structure/B1200270.png)
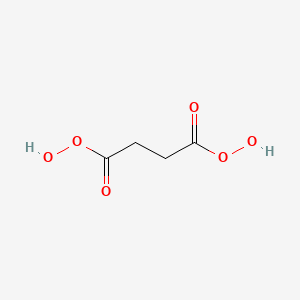
![7H-Benz[de]anthracen-7-one, 3-methoxy-](/img/structure/B1200273.png)
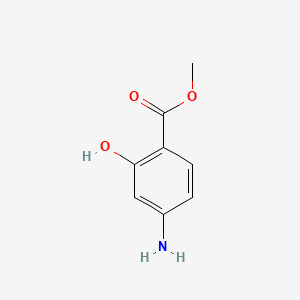
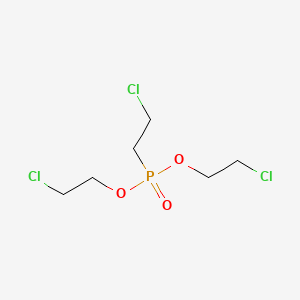

![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)
